1-Bromo-2-((4-chlorobenzyl)oxy)benzene
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Overview
Description
1-Bromo-2-((4-chlorobenzyl)oxy)benzene is an organic compound with the molecular formula C13H10BrClO It is a derivative of benzene, where a bromine atom is attached to the second position and a 4-chlorobenzyl group is attached via an oxygen atom to the first position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-((4-chlorobenzyl)oxy)benzene can be synthesized through a multi-step process involving the following key steps:
Etherification: The 4-chlorobenzyl group can be introduced via an etherification reaction. This involves reacting 4-chlorobenzyl alcohol with the brominated benzene derivative in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and etherification processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced catalysts can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-((4-chlorobenzyl)oxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of dehalogenated products.
Common Reagents and Conditions:
Substitution: Reagents such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
- Substitution reactions yield various substituted benzene derivatives.
- Oxidation reactions produce quinones or other oxidized compounds.
- Reduction reactions result in dehalogenated benzene derivatives.
Scientific Research Applications
1-Bromo-2-((4-chlorobenzyl)oxy)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-2-((4-chlorobenzyl)oxy)benzene involves its interaction with molecular targets such as enzymes or receptors. The bromine and chlorobenzyl groups can participate in various binding interactions, influencing the activity of the target molecules. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.
Comparison with Similar Compounds
1-Bromo-2-chlorobenzene: A simpler derivative with only bromine and chlorine substituents.
1-Bromo-4-((2-chlorobenzyl)oxy)-2-(trifluoromethyl)benzene: A more complex derivative with additional trifluoromethyl group.
Uniqueness: 1-Bromo-2-((4-chlorobenzyl)oxy)benzene is unique due to the presence of both bromine and 4-chlorobenzyl groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
1-bromo-2-[(4-chlorophenyl)methoxy]benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrClO/c14-12-3-1-2-4-13(12)16-9-10-5-7-11(15)8-6-10/h1-8H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCBVDDNFVZKFGO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC2=CC=C(C=C2)Cl)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrClO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80619997 |
Source
|
Record name | 1-Bromo-2-[(4-chlorophenyl)methoxy]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80619997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
494772-51-9 |
Source
|
Record name | 1-Bromo-2-[(4-chlorophenyl)methoxy]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80619997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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